molecular formula C22H16F2N2OS B2543697 N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291832-13-7

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2543697
M. Wt: 394.44
InChI Key: LBTPSPJLCZANRK-UHFFFAOYSA-N
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Description

The compound "N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a complex molecule that likely exhibits a range of interactions due to its multiple aromatic rings and potential for hydrogen bonding. While the provided papers do not directly discuss this compound, they offer insights into similar structures and functionalities that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . Similar methodologies could potentially be applied to the synthesis of the target compound, with careful consideration of the reactivity of the thiophene and pyrrole moieties.

Molecular Structure Analysis

Structural and conformational analyses of similar compounds, such as the N-(fluorophenyl)pyridinecarboxamides, reveal the importance of substituent effects on molecular conformation and supramolecular aggregation . The presence of fluorine atoms and the pyrrole ring in the target compound would likely influence its conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on related structures. For instance, N-propargylic β-enaminones have been shown to undergo nucleophilic cyclization to afford pyrrolines . The pyrrole ring in the target compound may similarly participate in nucleophilic reactions, potentially leading to interesting derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds with similar structural features, such as polyamides containing ether and bulky fluorenylidene groups, have been characterized by their solubility in organic solvents and thermal stability . The target compound's properties would likely be influenced by its aromatic and heterocyclic components, suggesting good solubility in polar organic solvents and high thermal stability.

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Studies

Research into bicyclic thiophene derivatives, closely related to the compound , has explored their NMR characteristics, specifically observing through-space H–F coupling mechanisms. These studies provide foundational insights into the molecular structure and dynamics of thiophene-based compounds (Hirohashi, Inaba, & Yamamoto, 1976).

Kinase Inhibition for Therapeutic Applications

Substituted carboxamides, similar to the compound of interest, have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant implications for cancer therapy. These findings underscore the potential of thiophene derivatives in developing new therapeutic agents (Schroeder et al., 2009).

Material Science and Polymer Research

Investigations into thiophene-based aromatic polyamides highlight their remarkable solubility, thermal stability, and potential for creating advanced materials with specific optical and mechanical properties. Such research paves the way for innovative applications in electronics, coatings, and high-performance materials (Hsiao, Yang, & Lin, 1999).

Heterocyclic Synthesis

The versatility of thiophene carboxamides has been explored through their reactivity in synthesizing a variety of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives. This research highlights the synthetic utility of thiophene derivatives in creating structurally diverse molecular frameworks with potential bioactive properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Electrochemical and Electrochromic Properties

Studies on polyamides incorporating thiophene units have uncovered their promising electrofluorescence and electrochromic properties, offering valuable insights for developing new materials for electronic displays and devices. This research demonstrates the potential of thiophene derivatives in the field of organic electronics and photonics (Sun et al., 2015).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties. If the compound is found to have biological activity, it could be studied as a potential therapeutic agent.


properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2OS/c1-14-4-9-17(12-19(14)24)25-22(27)21-20(26-10-2-3-11-26)18(13-28-21)15-5-7-16(23)8-6-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTPSPJLCZANRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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